2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes an aminophenoxy group, a dimethylpyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-aminophenol with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminophenoxy group can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Shares the aminophenoxy group but lacks the pyridine and carbonitrile components.
4,6-Dimethylpyridine: Contains the dimethylpyridine ring but lacks the aminophenoxy and carbonitrile groups.
2-(3-Aminophenoxy)-1-ethanol: Similar structure but with an ethanol group instead of the carbonitrile
Uniqueness
2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(3-aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c1-9-6-10(2)17-14(13(9)8-15)18-12-5-3-4-11(16)7-12/h3-7H,16H2,1-2H3 |
InChI Key |
MHFLWNASPCNEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.